"2,5-Dichloro-4-(methylthio)pyridine" CAS number
"2,5-Dichloro-4-(methylthio)pyridine" CAS number
An In-Depth Technical Guide to 2,5-Dichloro-4-(methylthio)pyridine
A Note on the Subject: It is important to note that 2,5-Dichloro-4-(methylthio)pyridine is not a widely documented compound in readily available scientific literature. While a CAS number (474824-43-6) has been associated with this compound, comprehensive experimental data remains scarce. This guide, therefore, is presented as a prospective analysis based on established principles of organic chemistry, particularly the reactivity of dichloropyridines. The synthetic protocols and characterization data are predictive and intended to guide researchers in the potential synthesis and analysis of this molecule.
Introduction and Potential Significance
2,5-Dichloro-4-(methylthio)pyridine is a halogenated and sulfur-containing heterocyclic compound. The pyridine scaffold is a core structure in numerous pharmaceuticals and agrochemicals, owing to its ability to engage in various biological interactions.[1][2] The presence of two chlorine atoms offers opportunities for selective functionalization through nucleophilic aromatic substitution and cross-coupling reactions.[3] The methylthio group can also be a key pharmacophore or be further oxidized to sulfoxide and sulfone analogs, expanding the chemical space for drug discovery. Given these features, 2,5-dichloro-4-(methylthio)pyridine represents a potentially valuable, yet underexplored, building block for the synthesis of novel bioactive molecules.
Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach
The most plausible route to 2,5-Dichloro-4-(methylthio)pyridine is via a nucleophilic aromatic substitution (SNAr) reaction on a suitable dichloropyridine precursor.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to 2,5-dichloropyridine as the starting material and a methylthiolate source as the nucleophile.
Caption: Retrosynthetic analysis of 2,5-Dichloro-4-(methylthio)pyridine.
Predicted Regioselectivity
In the SNAr reaction of 2,5-dichloropyridine, the incoming nucleophile can theoretically attack the C2 or C5 position. The pyridine nitrogen strongly activates the ortho (C2) and para (C4, if a leaving group were present) positions to nucleophilic attack. The C5 position is meta to the nitrogen and thus less activated. Therefore, the substitution is expected to occur preferentially at the C2 position. However, the introduction of a substituent at C4 could be achieved under specific conditions, potentially involving a different starting material or a multi-step synthesis. For the direct thiomethylation of a dichloropyridine, starting with a precursor that already has the desired substitution pattern is more likely.
A more direct precursor would be a pyridine ring with leaving groups at the 2 and 5 positions and a group at the 4-position that can be converted to a methylthio group, or a precursor with a leaving group at the 4-position that can be displaced by a methylthiolate anion. However, given the common availability of 2,5-dichloropyridine, a pathway involving its functionalization is a practical starting point for investigation.
Proposed Experimental Protocol: Synthesis of 2,5-Dichloro-4-(methylthio)pyridine
This protocol is a general guideline and would require optimization.
Materials:
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2,5-Dichloropyridine (CAS: 16110-09-1)
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Sodium thiomethoxide (NaSMe)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dichloropyridine (1.0 eq).
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Add anhydrous DMF to dissolve the starting material.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium thiomethoxide (1.1 eq) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Proposed workflow for the synthesis of 2,5-Dichloro-4-(methylthio)pyridine.
Physicochemical and Spectroscopic Characterization (Predicted)
The successful synthesis of 2,5-Dichloro-4-(methylthio)pyridine would be confirmed through a combination of spectroscopic methods.
| Property | Predicted Value |
| Molecular Formula | C₆H₅Cl₂NS |
| Molecular Weight | 194.08 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Boiling Point | Not available; expected to be >200 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methylthio group. The chemical shifts and coupling constants will be influenced by the positions of the substituents.[4]
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¹³C NMR: The carbon NMR spectrum should display six distinct signals: four for the pyridine ring carbons and one for the methyl carbon of the methylthio group. The chemical shifts will provide information about the electronic environment of each carbon atom.[5]
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Safety and Handling
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2,5-Dichloropyridine (Starting Material): This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]
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Sodium Thiomethoxide (Reagent): This is a corrosive and flammable solid that reacts with water. It is also a strong nucleophile and should be handled with care.
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2,5-Dichloro-4-(methylthio)pyridine (Product): As a halogenated and sulfur-containing aromatic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Potential Applications in Research and Development
Substituted pyridines are integral to the development of new therapeutic agents.[1][2] The title compound could serve as a versatile intermediate for:
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Palladium-Catalyzed Cross-Coupling Reactions: The remaining chlorine atom can be further functionalized using reactions like Suzuki or Buchwald-Hartwig amination to build more complex molecular architectures.[3]
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Oxidation of the Thioether: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which are also important functional groups in medicinal chemistry.
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Lead Optimization: In a drug discovery program, this compound could be used to explore the structure-activity relationship (SAR) around a pyridine core.
References
- NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes, 2(111).
- Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis. (2026, February 19).
- Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. (n.d.). Scientific Research Publishing.
- NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025, December 23).
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Dalton Transactions (RSC Publishing).
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,5-Dichloropyridine | 16110-09-1 [chemicalbook.com]
- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 5. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 6. echemi.com [echemi.com]
